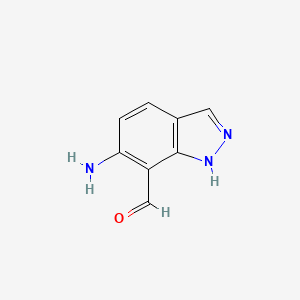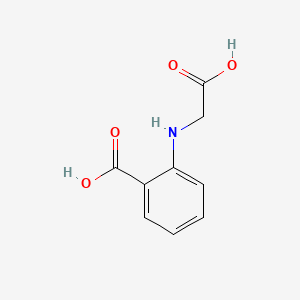
デスメチルブテナフィン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethyl Butenafine Hydrochloride is a synthetic antifungal agent derived from Butenafine Hydrochloride. It is primarily used to treat various fungal infections due to its potent antifungal properties. The compound acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.
科学的研究の応用
Desmethyl Butenafine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the development of new antifungal agents.
Biology: The compound is studied for its effects on fungal cell membranes and its potential to treat fungal infections.
Medicine: It is used in the formulation of topical antifungal creams and gels.
Industry: The compound is utilized in the production of antifungal coatings and materials.
作用機序
Target of Action
Desmethyl Butenafine Hydrochloride, a synthetic benzylamine antifungal agent, primarily targets the squalene epoxidase enzyme . This enzyme plays a crucial role in the formation of sterols, which are necessary for fungal cell membranes .
Mode of Action
The compound’s mode of action involves the inhibition of sterol synthesis . Specifically, Desmethyl Butenafine Hydrochloride acts to inhibit the activity of the squalene epoxidase enzyme . This inhibition disrupts the formation of sterols, essential components of fungal cell membranes .
Biochemical Pathways
The affected biochemical pathway is the sterol biosynthesis pathway . By inhibiting the squalene epoxidase enzyme, Desmethyl Butenafine Hydrochloride prevents the formation of ergosterol, a major fungal membrane sterol . This results in a deficiency in ergosterol, which regulates membrane fluidity, biogenesis, and functions . The damage to ergosterol leads to increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .
Pharmacokinetics
It is known that butenafine, a related compound, is minimally systemic and is metabolized in the liver .
Result of Action
The result of Desmethyl Butenafine Hydrochloride’s action is the inhibition of fungal growth . By disrupting sterol synthesis and increasing membrane permeability, the compound causes the leakage of cellular components, leading to the death of the fungal cell . This makes Desmethyl Butenafine Hydrochloride fungicidal rather than merely fungistatic .
Action Environment
The action environment of Desmethyl Butenafine Hydrochloride is typically the site of fungal infection on the body. The compound is used topically to treat various dermatologic infections . Environmental factors such as temperature, humidity, and the presence of other microorganisms may influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Desmethyl Butenafine Hydrochloride, like its parent compound Butenafine Hydrochloride, is believed to inhibit the synthesis of sterols, which are essential components of fungal cell membranes . This inhibition is achieved by acting on the enzyme squalene epoxidase, which plays a crucial role in the formation of sterols .
Cellular Effects
Desmethyl Butenafine Hydrochloride, through its antifungal activity, alters the cellular membranes of fungi, leading to increased membrane permeability and growth inhibition . It is mainly active against dermatophytes and has superior fungicidal activity against this group of fungi .
Molecular Mechanism
The molecular mechanism of Desmethyl Butenafine Hydrochloride involves the inhibition of the squalene epoxidase enzyme, which is essential in the formation of sterols necessary for fungal cell membranes . This inhibition leads to a deficiency in ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions .
Dosage Effects in Animal Models
Animal models are often used to evaluate the efficacy of antifungal compounds against dermatophytes .
Metabolic Pathways
Butenafine Hydrochloride is metabolized via cytochrome P450 (CYP) 1A2-catalyzed oxidative pathways, resulting in two active circulating metabolites .
Transport and Distribution
Butenafine Hydrochloride is a synthetic benzylamine antifungal agent that is believed to involve the synthesis inhibition of sterols .
Subcellular Localization
The localization of mRNAs has been shown to be a prevalent mechanism used in a variety of cell types in animal development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Butenafine Hydrochloride involves the reaction of n-methyl-p-tert-butyl benzylamine with 1-naphthalenemethanamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Desmethyl Butenafine Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration techniques .
化学反応の分析
Types of Reactions: Desmethyl Butenafine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of Desmethyl Butenafine Hydrochloride, which may have different antifungal properties and applications .
類似化合物との比較
- Butenafine Hydrochloride
- Terbinafine Hydrochloride
- Naftifine Hydrochloride
- Clotrimazole
- Fluconazole
Comparison: Desmethyl Butenafine Hydrochloride is unique due to its specific inhibition of squalene epoxidase, which makes it highly effective against a broad spectrum of fungi. Compared to similar compounds, it has a higher potency and a broader range of antifungal activity .
特性
IUPAC Name |
1-(4-tert-butylphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N.ClH/c1-22(2,3)20-13-11-17(12-14-20)15-23-16-19-9-6-8-18-7-4-5-10-21(18)19;/h4-14,23H,15-16H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUWBHDSYHEYDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)




![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B585879.png)
